N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide
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Overview
Description
N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide is an intricate chemical compound recognized for its complex structure and diverse range of potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide typically involves a multi-step process. The initial steps often include the preparation of intermediate compounds such as pyrazolopyridopyrimidine derivatives, which are then subjected to further chemical reactions to form the final product. These reactions may include:
Cyclization reactions: To create the pyrazolopyridopyrimidine ring structure.
Substitution reactions: To introduce the phenyl and acetamide groups. The specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound necessitates stringent control over reaction conditions to ensure consistency and high-quality output. The scalability of the synthesis process is key, and often involves continuous flow chemistry techniques to maintain efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide can undergo various types of chemical reactions:
Oxidation: Introduction of oxygen atoms into the molecule, often altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen, potentially modifying its biological activity.
Substitution: Replacement of one functional group with another, influencing its reactivity.
Common Reagents and Conditions
Reagents commonly used with this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as pH, temperature, and solvent choice, are tailored to the specific reaction and desired product.
Major Products
Depending on the type of reaction, major products may vary. For instance, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce derivatives with different substituents on the pyrazolopyridopyrimidine core.
Scientific Research Applications
N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide has numerous applications in scientific research, including:
Chemistry: Studying its unique reactions and interactions with other molecules.
Biology: Investigating its potential effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Exploring its therapeutic potential in treating diseases due to its ability to interact with specific molecular targets.
Industry: Utilizing its chemical properties in the development of new materials or as a catalyst in various processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets within biological systems. These targets could include enzymes, receptors, or nucleic acids, and the compound's binding to these targets can influence biological pathways, potentially leading to therapeutic effects. The pyrazolopyridopyrimidine core plays a significant role in these interactions, offering a unique binding affinity and specificity.
Comparison with Similar Compounds
Compared to other similar compounds, N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide stands out due to its unique structural features and versatile applications. Some similar compounds include:
Pyrazolopyridopyrimidine derivatives with different substituents.
Phenylacetamide analogs
Properties
IUPAC Name |
N-[4-(4-methyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-15-22(17-6-4-3-5-7-17)23-25-14-20-21(29(23)27-15)12-13-28(24(20)31)19-10-8-18(9-11-19)26-16(2)30/h3-14H,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDGHYARDOHDSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=C(C=C5)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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